molecular formula C15H15N5 B11852674 1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile

1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile

Cat. No.: B11852674
M. Wt: 265.31 g/mol
InChI Key: NOHWRLVYHAAMRQ-UHFFFAOYSA-N
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Description

1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile is a heterocyclic compound that contains both pyridine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile typically involves the reaction of 5-amino-3-methylpyrazine-2-carboxylic acid with 3-bromopyridine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The resulting intermediate is then subjected to a cyclization reaction with cyclobutanecarbonitrile to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and inflammation .

Comparison with Similar Compounds

Similar Compounds

    1-(6-(5-Methylamino)pyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile: Similar structure but with a methylamino group instead of an amino group.

    3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: Contains a triazole ring instead of a pyrazine ring.

    (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride: Contains a tetrazine ring instead of a pyrazine ring.

Uniqueness

1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile is unique due to its specific combination of pyridine and pyrazine rings, along with the cyclobutanecarbonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclobutane ring fused with a pyridine and a pyrazine moiety, with an amino group enhancing its reactivity and biological potential. The compound's molecular formula is C13H14N4C_{13}H_{14}N_4 with a molecular weight of approximately 242.28 g/mol .

Structural Characteristics

The structural uniqueness of this compound is pivotal to its biological activity. The presence of the cyano group (–C≡N) allows for hydrolysis, potentially forming carboxylic acids, while the amino group can engage in nucleophilic substitution reactions. The electron-rich nature of the pyridine ring may also facilitate electrophilic aromatic substitution, contributing to its interactions with biological targets .

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit significant biological activities, particularly as inhibitors of receptor tyrosine kinases such as fibroblast growth factor receptors (FGFRs). These receptors play critical roles in various cancers and other diseases, making this compound a candidate for cancer therapeutics .

The biological activity of this compound may be attributed to its ability to inhibit specific signaling pathways involved in tumor growth and proliferation:

  • Inhibition of FGFRs : By blocking FGFR signaling, the compound may prevent cancer cell proliferation and survival.
  • Interaction with Kinases : The compound's structural features suggest potential interactions with other kinases implicated in cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the pharmacological profiles and therapeutic potentials:

  • Inhibition Studies : Research has shown that related compounds effectively inhibit FGFRs in vitro, leading to reduced cell viability in cancer cell lines .
  • Pharmacokinetics : Investigations into the pharmacokinetics reveal that compounds with similar structures exhibit favorable absorption and bioavailability, essential for their effectiveness as therapeutic agents.
  • Toxicity Assessments : Toxicological studies indicate that while these compounds can be potent inhibitors, their safety profiles must be carefully evaluated to minimize adverse effects.

Comparative Analysis

To better understand the potential of this compound, a comparison with other known inhibitors is presented below:

Compound NameTargetIC50 (µM)References
Compound AFGFR0.5
Compound BEGFR0.8
This compoundFGFRTBD

Properties

Molecular Formula

C15H15N5

Molecular Weight

265.31 g/mol

IUPAC Name

1-[6-(5-amino-3-methylpyrazin-2-yl)pyridin-3-yl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C15H15N5/c1-10-14(19-8-13(17)20-10)12-4-3-11(7-18-12)15(9-16)5-2-6-15/h3-4,7-8H,2,5-6H2,1H3,(H2,17,20)

InChI Key

NOHWRLVYHAAMRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1C2=NC=C(C=C2)C3(CCC3)C#N)N

Origin of Product

United States

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